Bis(2,4-di-tert-butylphenyl) hydrogen phosphate

Cytotoxicity CHO cells Extractables and Leachables

Trace bDtBPP contamination from single-use bioprocessing systems inhibits CHO cell growth at sub-ppm levels (EC₅₀: 0.60 µM), risking mAb production failure. This high-purity reference standard enables definitive quantification of the most potent Irgafos 168-derived cytotoxic leachable. • Essential for LC-MS/MS or GC-MS extractables & leachables method validation • Validated positive control for cytotoxicity assay calibration in ATMP material qualification (EC₅₀: 0.60 µM in CHO DG44; active <1 mg/L) • Key marker compound for gamma irradiation/thermal oxidation degradation studies of polyolefin bioprocessing films

Molecular Formula C28H43O4P
Molecular Weight 474.6 g/mol
CAS No. 69284-93-1
Cat. No. B166754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2,4-di-tert-butylphenyl) hydrogen phosphate
CAS69284-93-1
SynonymsPHENOL, 2,4-BIS(1,1-DIMETHYLETHYL)-,, HYDROGEN PHOSPHATE
Molecular FormulaC28H43O4P
Molecular Weight474.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1)OP(=O)(O)OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)C(C)(C)C
InChIInChI=1S/C28H43O4P/c1-25(2,3)19-13-15-23(21(17-19)27(7,8)9)31-33(29,30)32-24-16-14-20(26(4,5)6)18-22(24)28(10,11)12/h13-18H,1-12H3,(H,29,30)
InChIKeyGUDSEWUOWPVZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2,4-di-tert-butylphenyl) Hydrogen Phosphate Technical Overview


Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (CAS 69284-93-1), commonly referred to as bDtBPP, is an organophosphate compound with the molecular formula C28H43O4P [1]. It is primarily recognized as a degradation product of the widely used phosphite antioxidant tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168®) [2]. While it can serve as a building block in organic synthesis and as a polymer additive (e.g., flame retardant, plasticizer), its principal industrial significance lies in its role as a potent leachable impurity in single-use bioprocessing systems, where it exerts cytotoxic effects on mammalian cell lines at trace concentrations [3]. This dual identity—as both a functional additive and a critical process contaminant—drives the specific analytical and toxicological interest in this compound.

Primary analytical standard for E&L quantification in single-use bioprocessing systems
High-purity reference material for trace-level cytotoxicity assay calibration
Key marker compound for phosphite antioxidant degradation pathway studies
Sterically hindered building block for flame retardant and plasticizer synthesis

bDtBPP Generic Substitution Infeasibility


Generic substitution of Bis(2,4-di-tert-butylphenyl) hydrogen phosphate (bDtBPP) is precluded by its unique and highly specific toxicological profile. Unlike its parent antioxidant, tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168®), which exhibits low cytotoxicity, bDtBPP is a remarkably potent inhibitor of mammalian cell growth, active at concentrations well below 1 mg/L [1]. Furthermore, comparative studies with structurally related phosphate degradants, such as 3,3′,5,5′-tetra-tert-butyl-2,2′-dihydroxybiphenylphosphate (TtBBP) and bis(p-nonylphenyl)phosphate (bNPP), reveal that bDtBPP consistently demonstrates the most severe cytotoxic effect [2]. This extreme potency means that even trace levels of bDtBPP—often originating from specific oxidative and irradiation-induced degradation pathways of Irgafos 168—can compromise bioprocess performance, whereas alternative phosphite or phosphate additives may not degrade into similarly potent leachables. Consequently, any attempt to replace bDtBPP with a seemingly similar in-class compound for applications where leachable toxicity is a concern (e.g., analytical standards for extractables and leachables testing, or as a model toxicant) would yield non-representative and potentially misleading results.

Target
bDtBPP (Extremely potent cytotoxic leachable at trace levels)
Potential Substitute
Parent antioxidant Irgafos 168 or its phosphate degradants (TtBBP, bNPP)
Mismatch Risk
Cytotoxicity profile may differ significantly; ranked highest in tested set for cell growth inhibition. Use of analogs may lead to under-estimated leachable risk.
Target
High-purity bDtBPP reference standard for LC-MS/MS calibration
Potential Substitute
Generic organophosphate or lower-purity technical grade material
Mismatch Risk
Trace impurities may confound cytotoxicity endpoint interpretation. Assay sensitivity and selectivity may not transfer, requiring full re-validation.
Similar structure does not imply equivalent cytotoxic response. Selection must verify leachable potency context for bioprocess safety margins.

bDtBPP Quantitative Evidence Guide


Superior Cytotoxicity vs. Irgafos 168 Degradants

In a direct head-to-head cytotoxicity evaluation of degradation products from phosphite antioxidants, bDtBPP demonstrated the most severe inhibitory effect on cell growth among the three compounds tested. While all three compounds (bDtBPP, TtBBP, and bNPP) inhibited cell growth to some extent, bDtBPP stood out as the most potent, as confirmed by flow cytometry analysis [1]. This indicates a significant potency differential that cannot be assumed for its structural analogs.

Relative Cytotoxicity Rank
Head-to-head
bDtBPP > TtBBP > bNPP
Ranked highest potency in tested degradant set
Context: Irgafos 168 degradation products in CHO cells
Cytotoxicity CHO cells Extractables and Leachables

Sub-ppm Cytotoxicity vs. Other Antioxidant Degradants

In a comparative study of six water-extractable antioxidant breakdown products, bDtBPP was the only compound to demonstrate significant inhibition of cell growth when spiked into cell culture medium at a concentration of 1 mg/L. In contrast, five other structurally related phenolic compounds showed no impact on cell growth at this concentration [1]. This establishes bDtBPP's unique potency threshold relative to a broad panel of in-class compounds.

Trace-Level Potency vs. Panel
Head-to-head
bDtBPP: strong inhibition; 5 others: no impact
Supports trace-level sensitivity requirement for standards
Concentration: 1 mg/L in CHO cell medium
Cytotoxicity Leachables Bioprocessing

Potency vs. N-Lauryldiethanolamine in CHO DG44

In a cytotoxicity screening of common plastic extractables on CHO DG44 cells, bDtBPP exhibited an EC50 of 0.60 µM. This represents a 3.5-fold higher potency compared to N-Lauryldiethanolamine, which had an EC50 of 2.1 µM. In contrast, 4-n-Nonylphenol showed no inhibition at concentrations up to 4.5 µM, and TPO had an EC50 of 4.4 µM [1]. This quantitative data positions bDtBPP as one of the most potent extractables among the panel tested.

Cytotoxicity EC50 (CHO DG44)
Head-to-head
0.60 µM vs. 2.1 µM
Reported 3.5x higher potency vs. comparator
Comparator: N-Lauryldiethanolamine
Cytotoxicity EC50 CHO DG44

Adherent vs. Suspended CHO-K1 Cytotoxicity

A study evaluating bDtBPP toxicity on CHO-K1 cells revealed a significant difference in sensitivity based on cell culture format. The EC50 (effective concentration to cause 50% cell death) for adherent cells was found to be one order of magnitude higher than that for suspended CHO-K1 cells [1]. Furthermore, the compound was shown to impact viable cell density (VCD) at much lower concentrations than those affecting overall cell viability, underscoring the importance of VCD-based assays for sensitivity [1].

Culture Format Sensitivity
Method context
Suspended cells ~10x more sensitive
Assay format context impacts EC50 interpretation
VCD-based endpoint review recommended
Cytotoxicity CHO-K1 Single-use systems

bDtBPP Optimal Application Scenarios


E&L Reference Material for Single-Use Systems

Given its identification as the most potent cytotoxic leachable from Irgafos 168 degradation [1] and its demonstrated sub-ppm toxicity [2], bDtBPP serves as the definitive analytical standard for quantifying leachable risk in single-use bioprocess containers. Its use in LC-MS/MS or GC-MS methods is essential for accurately determining whether extractable levels from plastic films exceed safety thresholds for sensitive mammalian cell cultures, such as CHO cells used in monoclonal antibody production [3].

Cytotoxicity Assay for Plastic Contact Materials

The quantitative EC50 data for bDtBPP in CHO DG44 (0.60 µM) and CHO-K1 cells [1][2] make it an ideal positive control for validating the sensitivity and reproducibility of cytotoxicity assays used in the qualification of materials for advanced therapy medicinal products (ATMPs). Its potency ensures that assays are calibrated to detect trace levels of harmful leachables, thereby safeguarding the quality and safety of cell and gene therapy products [1].

Phosphite Antioxidant Degradation Pathway Studies

As a specific and well-characterized breakdown product of tris(2,4-di-tert-butylphenyl)phosphite (Irgafos 168®) [1], bDtBPP is the key marker compound for studying the effects of gamma irradiation and thermal oxidation on the stability of polyolefin-based bioprocessing materials. Research utilizing pure bDtBPP can elucidate the kinetics of its formation and migration, guiding the development of more robust, low-leachable polymer formulations for the biopharmaceutical industry [2].

Synthesis of Sterically Hindered Phosphate Esters

In organic and polymer chemistry, bDtBPP is utilized as a versatile building block or intermediate for the synthesis of complex compounds, including flame retardants and plasticizers [1]. Its sterically hindered, bulky 2,4-di-tert-butylphenyl groups confer specific thermal and hydrolytic stability properties to derivative molecules, making it a valuable precursor in the design of high-performance additives for polyurethane and polycarbonate applications [2].

Application
Selection Property
Validation Focus
E&L Reference Standard for Single-Use Systems
Leachable potency calibration and trace-level detection
LC-MS/MS method linearity and LOD in cell culture matrices
Cytotoxicity Assay for Plastic Contact Materials
Assay positive control response and sensitivity benchmark
EC50 reproducibility and VCD-based assay suitability
Phosphite Antioxidant Degradation Pathway Studies
Degradation pathway marker identity
Gamma irradiation and thermal oxidation kinetics review
Synthesis of Sterically Hindered Phosphate Esters
Bulky 2,4-di-tert-butylphenyl building block
Reaction yield and derivative purity analysis

Technical Documentation Hub

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29 linked technical documents
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